![molecular formula C5H6Cl3NO3S B12553546 3-[(S)-Trichloroethenesulfinyl]-L-alanine CAS No. 189082-81-3](/img/structure/B12553546.png)
3-[(S)-Trichloroethenesulfinyl]-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(S)-Trichloroethenesulfinyl]-L-alanine is a synthetic compound characterized by the presence of a trichloroethenesulfinyl group attached to the amino acid L-alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(S)-Trichloroethenesulfinyl]-L-alanine typically involves the reaction of L-alanine with trichloroethenesulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Protection of the amino group: The amino group of L-alanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Reaction with trichloroethenesulfinyl chloride: The protected L-alanine is then reacted with trichloroethenesulfinyl chloride in the presence of a base such as triethylamine to form the desired product.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(S)-Trichloroethenesulfinyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The trichloroethenesulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloroethenesulfinyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-[(S)-Trichloroethenesulfonyl]-L-alanine.
Reduction: Formation of 3-[(S)-Trichloroethenesulfanyl]-L-alanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(S)-Trichloroethenesulfinyl]-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(S)-Trichloroethenesulfinyl]-L-alanine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can modify proteins through covalent attachment to amino acid residues, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(S)-Trichloroethenesulfonyl]-L-alanine: An oxidized derivative with a sulfonyl group.
3-[(S)-Trichloroethenesulfanyl]-L-alanine: A reduced derivative with a sulfanyl group.
3-[(S)-Trichloroethenesulfinyl]-D-alanine: An enantiomer with the D-configuration.
Uniqueness
3-[(S)-Trichloroethenesulfinyl]-L-alanine is unique due to its specific stereochemistry and the presence of the trichloroethenesulfinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
189082-81-3 |
|---|---|
Formule moléculaire |
C5H6Cl3NO3S |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[(S)-1,2,2-trichloroethenylsulfinyl]propanoic acid |
InChI |
InChI=1S/C5H6Cl3NO3S/c6-3(7)4(8)13(12)1-2(9)5(10)11/h2H,1,9H2,(H,10,11)/t2-,13-/m0/s1 |
Clé InChI |
ZZLCFAMVXRUXEV-RXKGENHKSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)[S@](=O)C(=C(Cl)Cl)Cl |
SMILES canonique |
C(C(C(=O)O)N)S(=O)C(=C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


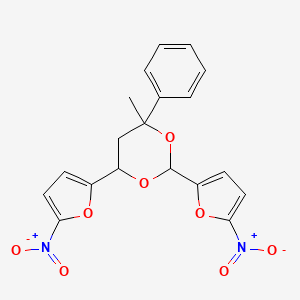
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)

![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)

![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
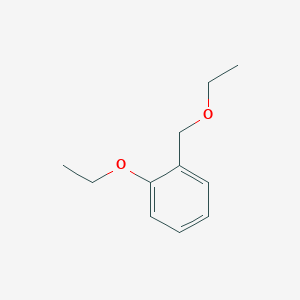
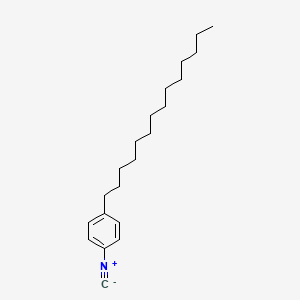
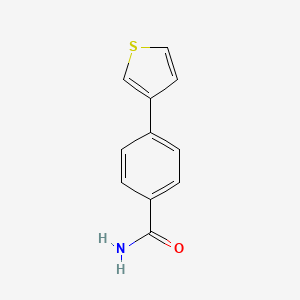

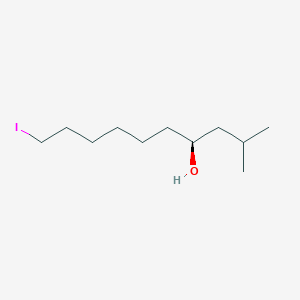
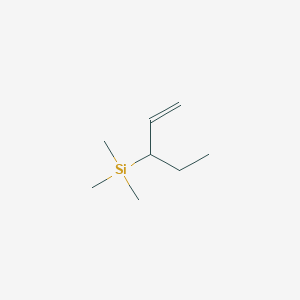
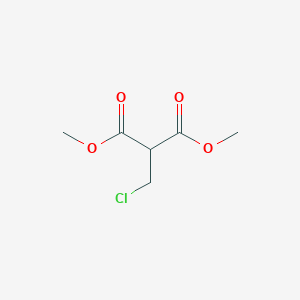
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
